molecular formula C14H12ClNO2 B3428164 2-Chloro-N-(3-methoxy-phenyl)-benzamide CAS No. 65382-87-8

2-Chloro-N-(3-methoxy-phenyl)-benzamide

Cat. No.: B3428164
CAS No.: 65382-87-8
M. Wt: 261.70 g/mol
InChI Key: VDCFAQLSVZRGAM-UHFFFAOYSA-N
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Description

Benzamide (B126) Scaffold in Medicinal and Chemical Biology Research

The benzamide scaffold is a foundational structural motif in the fields of medicinal chemistry and drug discovery. researchgate.net Benzamides, which are amide derivatives of benzoic acid, are recognized for their wide array of pharmacological and biological activities. wikipedia.orgwalshmedicalmedia.com This structural core is present in approximately 25% of active pharmaceutical ingredients, a testament to its versatility and importance. researchgate.net

Derivatives built upon the benzamide framework have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.net Furthermore, they have been investigated as inhibitors for various enzymes, such as carbonic anhydrase and cholinesterase, which are implicated in conditions like glaucoma and Alzheimer's disease. nih.gov The stability of the amide bond, combined with the readily available and low-cost starting materials for synthesis, makes the benzamide scaffold an attractive starting point for developing new therapeutic agents. researchgate.net The ability to easily modify the benzene (B151609) rings allows for fine-tuning of a molecule's properties to enhance its interaction with biological targets. researchgate.net

Historical Context and Evolution of Benzamide Derivatives

The journey of benzamide derivatives in medicine is closely linked to the history of sulfonamides. The discovery that the dye Prontosil, a sulfonamide, was metabolized in the body to the active antibacterial agent sulfanilamide (B372717) in the 1930s opened the door for the development of a vast class of "sulfa drugs". openaccesspub.org This marked a pivotal moment in chemotherapy.

Over time, research expanded beyond antibacterial applications. Scientists began to synthesize and test a wide range of substituted benzamides, leading to the discovery of compounds with diverse pharmacological actions. In psychiatry, for instance, substituted benzamides like Sulpiride and Amisulpride emerged as effective antipsychotic agents, primarily acting as dopamine (B1211576) D2 receptor antagonists. walshmedicalmedia.comdrugbank.com The evolution continued with the development of benzamides as antiemetics (e.g., Metoclopramide, Bromopride), gastroprokinetic agents (e.g., Cisapride), and even as components in complex anticancer drugs like Imatinib, a tyrosine kinase inhibitor. wikipedia.orgdrugbank.com This historical progression illustrates a classic drug discovery paradigm: a core chemical structure is identified and then systematically modified to create a multitude of derivatives with a wide range of clinical uses. walshmedicalmedia.com

Significance of the 2-Chloro-N-(3-methoxy-phenyl)-benzamide Structure

The specific structure of this compound holds significance due to the strategic placement of its functional groups, which influences its chemical properties and potential for further modification. The molecule is composed of a 2-chlorobenzoyl group linked via an amide bond to a 3-methoxyaniline fragment. vulcanchem.com

The 2-Chloro Substituent: The chlorine atom on the benzoyl ring is an electron-withdrawing group. Its position at the ortho position can influence the conformation of the molecule and its binding characteristics. In similar structures, the ortho-chloro substituent has been observed to be positioned syn (on the same side) to the carbonyl C=O bond. nih.gov

The 3-Methoxy Substituent: The methoxy (B1213986) group (-OCH₃) on the aniline (B41778) ring is an electron-donating group. vulcanchem.com This influences the electronic distribution across the molecule. vulcanchem.com Its presence can enhance solubility in certain polar solvents and provides a potential site for metabolic activity or further chemical derivatization.

The Amide Linkage: The amide bond is a critical feature, providing structural rigidity. X-ray crystallography data of analogous benzamides show that these linkages are typically planar. vulcanchem.com

These features make this compound a useful intermediate in organic synthesis. The chloro and methoxy groups serve as "handles" for further functionalization through reactions like cross-coupling, allowing for the construction of more complex molecules. vulcanchem.com

Interactive Table 1: Physicochemical and Structural Properties Below is a summary of the key identifiers and properties of this compound.

PropertyValueSource
IUPAC Name 2-chloro-N-(3-methoxyphenyl)benzamide vulcanchem.com
CAS Number 65382-87-8 guidechem.com
Molecular Formula C₁₄H₁₂ClNO₂ vulcanchem.com
Molecular Weight 261.71 g/mol sigmaaldrich.com
Appearance Off-white solid wikipedia.org

Current Research Landscape and Knowledge Gaps for the Compound

The current body of research on this compound is primarily focused on its synthesis and its role as a chemical intermediate. While its preparation is documented, there is a notable scarcity of published studies on its specific biological activities or pharmacological profile. vulcanchem.com The compound is commercially available from suppliers of rare and unique research chemicals, often without extensive analytical data, indicating its use in early-stage discovery research rather than as a well-characterized bioactive agent. sigmaaldrich.comsigmaaldrich.com

The most significant knowledge gap is the lack of comprehensive biological screening. Although the broader class of benzamides is known for a wide range of activities, from anticancer to neuroleptic, this specific derivative has not been extensively evaluated against various biological targets like cancer cell lines or key enzymes. researchgate.netvulcanchem.com Future research could focus on performing these assays to determine if the unique substitution pattern of this compound confers any novel or potent biological effects. Furthermore, resolving its single-crystal structure through X-ray crystallography would provide definitive data on its three-dimensional conformation, which is crucial for guiding structure-activity relationship (SAR) studies and computational modeling. vulcanchem.com

Research Objectives and Outline Structure

The primary objective of this article is to synthesize the available scientific information on this compound. It aims to provide a structured overview based on its foundational chemistry and its relationship to the broader, well-established class of benzamide derivatives. By adhering to the outlined structure, this review covers the significance of the benzamide scaffold, the historical development of its derivatives, the specific structural attributes of the title compound, and the current gaps in knowledge. This framework serves to consolidate existing data and highlight promising avenues for future investigation into this specific chemical entity.

Detailed Research Findings

Interactive Table 2: Spectroscopic Data for this compound The following table details the nuclear magnetic resonance (NMR) data for the compound, which is critical for its structural confirmation.

SpectrumSolventChemical Shift (δ) and DescriptionSource
¹H NMR DMSO-d₆ (400 MHz)10.20 (s, 1H, NH), 6.97–7.89 (m, 8H, aromatic), 3.80 (s, 3H, OCH₃) vulcanchem.com
¹³C NMR DMSO-d₆ (100 MHz)113.8–167.9 (aromatic carbons and carbonyl), 55.7 (OCH₃) vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCFAQLSVZRGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65382-87-8
Record name 2-CHLORO-M-BENZANISIDIDE
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Synthetic Methodologies and Chemical Transformations of 2 Chloro N 3 Methoxy Phenyl Benzamide and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The construction of 2-Chloro-N-(3-methoxy-phenyl)-benzamide involves the synthesis of two primary building blocks: 2-chlorobenzoyl chloride and 3-methoxyaniline. The strategies for preparing these precursors are well-established and offer various routes depending on the available starting materials and desired reaction conditions.

Halogenated Benzoyl Chloride Synthesis

2-Chlorobenzoyl chloride is the acyl halide precursor required for the amide bond formation. It is typically synthesized from its corresponding carboxylic acid, 2-chlorobenzoic acid. multichemindia.com Several standard chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) being one of the most common. guidechem.comwikipedia.org

The reaction involves heating 2-chlorobenzoic acid with an excess of thionyl chloride, often with a catalytic amount of a solvent like dimethylformamide (DMF). The reaction proceeds to completion, and the excess thionyl chloride can be removed by distillation, yielding the desired 2-chlorobenzoyl chloride. guidechem.com Alternative chlorinating agents include phosphorus pentachloride (PCl₅) and oxalyl chloride. wikipedia.org Another synthetic route involves the direct chlorination of 2-chlorobenzaldehyde. guidechem.comgoogle.com This method can be performed in the presence of a catalyst like phosphorus pentachloride at elevated temperatures. google.com

MethodStarting MaterialReagent(s)ConditionsYield
Acid Chlorination 2-Chlorobenzoic acidThionyl chloride (SOCl₂)Reflux, 2-24 hours~100% guidechem.com
Acid Chlorination 2-Chlorobenzoic acidThionyl chloride (SOCl₂), Toluene (B28343)75°C, overnight~100% guidechem.comchemicalbook.com
Aldehyde Chlorination 2-ChlorobenzaldehydeChlorine (Cl₂), Phosphorus pentachloride (PCl₅)140-170°C93% google.com
Aldehyde Chlorination 2-ChlorobenzaldehydeChlorine (Cl₂), 2,2'-Azobis(2,4-dimethylvaleronitrile)41°C, 7 hours93% guidechem.com

Substituted Aniline (B41778) Precursor Preparation

The second key precursor is 3-methoxyaniline (also known as m-anisidine). This compound provides the substituted amine portion of the final product. There are several common synthetic pathways to produce 3-methoxyaniline.

One of the most direct methods is the reduction of 3-nitroanisole (B147296). This reaction is typically carried out using catalytic hydrogenation, where hydrogen gas is passed through a solution of 3-nitroanisole in the presence of a metal catalyst such as palladium or platinum. guidechem.com

Alternatively, 3-methoxyaniline can be prepared from 3-aminophenol. This involves the methylation of the hydroxyl group. guidechem.com To avoid competing methylation at the amino group, the amine is often first protected, for example, by acetylation to form 3-acetylaminophenol. The protected intermediate is then methylated using a reagent like dimethyl sulfate or methyl iodide, followed by hydrolysis of the protecting group to yield 3-methoxyaniline. guidechem.com Another reported route involves the reduction of m-nitrophenol, followed by methylation of the resulting hydroxyl group. echemi.com

MethodStarting MaterialKey StepsReagents
Nitro Group Reduction 3-NitroanisoleReductionH₂, Pd/C or Pt catalyst guidechem.com
Phenol (B47542) Methylation 3-AminophenolMethylationDimethyl sulfate or Methyl iodide guidechem.com
Protected Phenol Methylation 3-Aminophenol1. Protection (Acetylation)2. Methylation3. Hydrolysis1. Acetic anhydride2. Dimethyl sulfate3. Acid/Base
Nitrophenol Reduction & Methylation m-Nitrophenol1. Reduction2. Methylation1. Reducing agent2. Methylating agent echemi.com

Methoxy (B1213986) Group Introduction Strategies

The introduction of a methoxy group onto an aromatic ring is a crucial functionalization strategy in the synthesis of precursors like 3-methoxyaniline. The choice of method depends on the substituents already present on the ring.

The most common method for creating aryl methoxides is the methylation of the corresponding phenol (an alkoxide after deprotonation) with a methylating agent. wikipedia.org This is exemplified in the synthesis of 3-methoxyaniline from 3-aminophenol. Metal-catalyzed methylation of phenols is also a viable strategy. wikipedia.org

Another approach is the nucleophilic aromatic substitution of an aryl halide. In this method, a halogen, such as chlorine, on the aromatic ring is displaced by a methoxide anion. This reaction can be challenging, especially if the ring is not activated by electron-withdrawing groups. However, the reaction can be facilitated by forming a chromium tricarbonyl complex with the aromatic ring, which enhances its susceptibility to nucleophilic attack. clockss.org The use of "naked" methoxide, generated with the help of a crown ether, can also increase the rate of substitution. clockss.org The electronic properties of the methoxy group are position-dependent; it acts as an electron-donating group at the para position but as an electron-withdrawing group at the meta position via induction. wikipedia.org

Amide Bond Formation Approaches

The final step in the synthesis of this compound is the formation of the amide bond by coupling the two previously synthesized precursors. This can be achieved through several reliable methods.

Acyl Halide Coupling Reactions

The most direct and widely used method for forming the amide bond in this context is the reaction of the acyl halide, 2-chlorobenzoyl chloride, with the amine, 3-methoxyaniline. This reaction is a nucleophilic acyl substitution where the nitrogen of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. wikipedia.orgkhanacademy.org

The reaction is typically carried out in an inert solvent, such as chloroform or dichloromethane, and often in the presence of a base like triethylamine or pyridine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic. youtube.com The reaction mixture is stirred, often at room temperature or with gentle heating, until completion. An aqueous workup is then performed to remove the base hydrochloride salt and any unreacted starting materials, followed by purification of the final product, typically by recrystallization.

Carbodiimide-Mediated Amidation

An alternative to the acyl halide method is the direct coupling of the carboxylic acid, 2-chlorobenzoic acid, with 3-methoxyaniline using a dehydrating agent, most commonly a carbodiimide (B86325). This approach avoids the need to first synthesize and isolate the acyl chloride.

Common carbodiimide reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). In this process, the carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3-methoxyaniline) to form the desired amide, this compound. The carbodiimide is consumed in the reaction, forming a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used).

To improve reaction efficiency and suppress potential side reactions, such as the formation of a stable N-acylurea or racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently included in the reaction mixture.

ReagentAcronymByproductKey Features
N,N'-Dicyclohexylcarbodiimide DCCDicyclohexylurea (DCU)Inexpensive, high-yielding; DCU byproduct has low solubility in many organic solvents, aiding removal.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC, EDACWater-soluble ureaByproduct is easily removed by aqueous extraction, simplifying purification.
N,N'-Diisopropylcarbodiimide DICDiisopropylurea (DIU)DIU is soluble in many organic solvents; often used in solid-phase synthesis.

Advanced Amidation Techniques (e.g., non-catalyst, non-solvent)

The synthesis of the amide bond is a cornerstone of organic chemistry, with numerous applications in the pharmaceutical and materials sciences. nih.gov While traditional methods often involve coupling carboxylic acids and amines with stoichiometric activating agents or converting the acid to a more reactive species like an acyl chloride, contemporary research emphasizes the development of more sustainable and efficient "advanced amidation" techniques. researchgate.net These modern approaches aim to minimize waste, avoid harsh reagents, and reduce energy consumption. Two significant strategies in this domain are non-catalytic and solvent-free reactions.

Non-Catalyst Methods: Recent advancements have demonstrated the feasibility of direct amidation without the need for any catalyst. A notable example is the direct amidation of esters using only water as a green solvent. nih.gov This method relies on the principle of C(acyl)-O bond cleavage under aqueous conditions, completely avoiding metal catalysts, additives, or bases. nih.gov This approach is presented as a sustainable and environmentally friendly pathway to amide bond formation, with the added benefit that reaction byproducts can sometimes be recovered and reused. nih.gov Although not yet specifically reported for this compound, this technique represents a promising green alternative to conventional routes, which typically involve reacting 2-chlorobenzoyl chloride with 3-methoxyaniline. nih.gov

Non-Solvent (Solvent-Free) Methods: Solvent-free, or solid-state, reactions offer significant environmental and practical advantages by eliminating the need for organic solvents, which are often hazardous and costly to dispose of. researchgate.net These reactions can be performed by simply mixing and heating the reactants, sometimes with a catalytic agent. For instance, a green chemistry approach involves the trituration and direct heating of a carboxylic acid and urea with a simple, readily available catalyst like boric acid. researchgate.net Another solvent-free method involves the iron(III) chloride-catalyzed direct amidation of esters, which proceeds efficiently with a range of substrates to give good to excellent yields in short reaction times. nih.gov Carbodiimides, widely used as coupling agents, can also facilitate the condensation of carboxylic acids with amines in a solvent-free environment, leading to fast and high-yielding reactions. bohrium.com These solventless procedures reduce waste and can simplify product purification. researchgate.net

These advanced techniques, characterized by the absence of traditional catalysts or solvents, are at the forefront of sustainable chemical synthesis and hold considerable potential for the cleaner production of this compound and its derivatives.

Derivatization and Structural Diversification Techniques

The structural framework of this compound serves as a versatile scaffold for chemical modification. Derivatization allows for the systematic alteration of its physical, chemical, and biological properties by introducing various functional groups at different positions. These modifications typically target the benzoyl ring, the methoxy-phenyl ring, or the amide nitrogen.

The benzoyl portion of the molecule, containing the 2-chloro substituent, is a prime site for modification. Altering the substitution pattern on this ring can significantly influence the molecule's conformation and electronic properties. Research on related benzamides demonstrates a wide array of possible substitutions. For example, additional substituents can be introduced, or the existing chloro group can be repositioned or replaced.

Base StructurePosition of Substituent(s)Substituent(s)Resulting Compound Name Fragment
Benzoyl Ring2-Cl (Parent)2-Chloro-benzoyl
2, 4, 3, 5-Cl, -OCH2CH3, -OCH3, -OCH32-chloro-4-ethoxy-3,5-dimethoxybenzoyl iucr.org
5, 2-Cl, -OCH35-chloro-2-methoxybenzoyl researchgate.net

The N-(3-methoxyphenyl) portion of the molecule offers another key site for structural diversification. The position and nature of substituents on this aniline-derived ring can affect the dihedral angle between the two aromatic rings and the planarity of the amide bond. nih.govnih.gov

Synthetic studies on related N-aryl benzamides have explored various substitutions on this ring. For instance, the methoxy group's position can be shifted, as seen in the synthesis of 2-Chloro-N-(4-methoxyphenyl)benzamide. nih.gov The methoxy group can also be replaced entirely with other functional groups. An example is 2-Chloro-N-(3-methylphenyl)benzamide, where a methyl group is present instead of the methoxy group. nih.gov Further diversification is shown in compounds like N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide, where the aniline ring is substituted with both a chloro and a methyl group. sigmaaldrich.com These modifications allow for fine-tuning the steric and electronic environment around the amide linkage.

Base StructurePosition of Substituent(s)Substituent(s)Resulting Compound Name Fragment
Methoxy-Phenyl Ring3-OCH3 (Parent)N-(3-methoxy-phenyl)
4-OCH3N-(4-methoxyphenyl) nih.gov
3-CH3N-(3-methylphenyl) nih.gov
3, 4-Cl, -CH3N-(3-chloro-4-methylphenyl) sigmaaldrich.com

Modification of the amide nitrogen itself, by replacing the amide proton (N-H), is a common strategy in medicinal chemistry to alter properties such as solubility, stability, and receptor binding affinity. While the parent compound is a secondary amide, it can be converted into a tertiary amide through N-alkylation or N-arylation.

Though specific N-substituted derivatives of this compound are not detailed in the provided context, the general chemistry for such transformations is well-established. For example, N-alkylation of related sulfonamides has been achieved using transition metal catalysts. mdpi.com A series of N-substituted benzamides designed as potential antitumor agents showcases various complex groups attached to the amide nitrogen, highlighting the broad synthetic possibilities. researchgate.net These groups can range from simple alkyl or aryl moieties to more complex heterocyclic structures, significantly expanding the chemical space accessible from the parent compound.

Parent Structure MoietyModification TypePotential N-Substituent (R)General Resulting Structure
-NH-Replacement of Amide Proton-H (Parent)2-Cl-Ph-C(=O)N(R)-(3-OCH3-Ph)
Alkyl Group (e.g., -CH3, -C2H5)
Aryl Group (e.g., -C6H5)

Catalytic and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to create processes that are more efficient, produce less waste, and use less hazardous materials. In the context of synthesizing this compound and its derivatives, catalytic methods and alternative energy sources like ultrasound are key areas of development.

Ultrasonic-assisted organic synthesis (UAOS) has emerged as a valuable green chemistry tool that utilizes the energy of ultrasound waves (typically 20-100 kHz) to promote chemical reactions. nih.gov The phenomenon responsible for this rate enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. semanticscholar.org

The application of ultrasound offers several advantages, including:

Shorter Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes. nih.govsemanticscholar.org

Higher Yields: Sonication can improve reaction efficiency and lead to higher product yields. ksu.edu.sauniv.kiev.ua

Milder Conditions: The ability to accelerate reactions often allows them to be run at lower temperatures, which can prevent side reactions and decomposition of thermally sensitive products. semanticscholar.org

Energy Efficiency: UAOS can be more energy-efficient compared to traditional refluxing methods. nih.gov

While a specific ultrasound-assisted synthesis of this compound has not been detailed, the utility of this technique has been demonstrated for a wide range of structurally related compounds. For example, a series of novel 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives were synthesized in good yield using ultra-sonication. nih.gov Similarly, ultrasound has been successfully employed in the synthesis of isoxazolines bearing sulfonamides and in the cyclization reactions to form aurones, showcasing its broad applicability in promoting complex organic transformations. univ.kiev.uanih.gov These examples strongly suggest that an ultrasound-assisted approach could be a highly effective and environmentally benign method for the synthesis of this compound.

Metal-Catalyzed Cross-Coupling Reactions for Analogues

The structural framework of this compound offers multiple sites for modification to generate a library of analogues. The aryl chloride moiety is a prime handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.org Key methodologies for analogue synthesis include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming a new carbon-carbon bond by coupling the aryl chloride with an organoboron species, typically a boronic acid or a boronic ester. wikipedia.orglibretexts.org This would replace the chlorine atom at the C2 position of the benzamide ring with a variety of aryl, heteroaryl, or alkyl groups. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate. yonedalabs.comorganic-chemistry.org The catalytic cycle involves oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and an alkene, leading to the synthesis of substituted styrenyl-benzamide analogues. wikipedia.orgorganic-chemistry.org This transformation is also catalyzed by a palladium complex and requires a base to regenerate the active catalyst. youtube.com The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by migratory insertion of the alkene and subsequent β-hydride elimination to furnish the substituted alkene product. youtube.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of analogues where the chlorine atom is replaced by a primary or secondary amine. wikipedia.orgacsgcipr.org This method has largely superseded harsher classical methods for C-N bond formation. wikipedia.org The catalytic system typically consists of a palladium source, a bulky, electron-rich phosphine ligand (such as XPhos or SPhos), and a base. youtube.com The catalytic cycle proceeds through oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org

Below is a summary of typical conditions for these reactions.

ReactionCoupling PartnerCatalyst (Example)Ligand (Example)Base (Example)Solvent (Example)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(OAc)₂ or Pd₂(dba)₃SPhos or PPh₃K₂CO₃ or K₃PO₄Toluene/Water or Dioxane
Heck Alkene (e.g., Styrene)Pd(OAc)₂P(o-tolyl)₃Et₃N or NaOAcDMF or Acetonitrile
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃XPhos or BINAPNaOt-Bu or Cs₂CO₃Toluene or Dioxane

Purification and Analytical Characterization

Following synthesis, the target compound must be isolated from the reaction mixture and its identity and purity confirmed through rigorous analytical techniques.

Chromatographic Purification Techniques

Purification of this compound and its derivatives is commonly achieved using chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a standard and widely used technique for the purification of benzamide derivatives on a laboratory scale. The crude reaction mixture is loaded onto a column packed with a solid adsorbent, most commonly silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column. Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer on the silica. The choice of eluent system, often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is critical for achieving good separation. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving higher purity or for analytical quantification, HPLC is the method of choice. Reversed-phase HPLC, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of acetonitrile and water), is particularly effective for compounds like benzamides. The compound's purity can be determined by integrating the area of its peak in the chromatogram, often detected using a UV detector set at a wavelength where the compound absorbs strongly.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the spectra would exhibit characteristic signals. The presence of rotamers due to hindered rotation around the amide C-N bond can sometimes lead to peak broadening, particularly for ortho-substituted benzamides. niscpr.res.in

¹H NMR: The spectrum would show a singlet for the amide proton (N-H), typically in the downfield region (δ 8-10 ppm). A singlet around δ 3.8 ppm would correspond to the methoxy (-OCH₃) protons. The aromatic protons would appear as a complex series of multiplets between δ 6.5 and 8.0 ppm.

¹³C NMR: The carbonyl carbon (C=O) would give a signal in the δ 164-168 ppm range. The methoxy carbon would appear around δ 55 ppm. mdpi.com The aromatic carbons would resonate in the δ 110-160 ppm region, with their specific shifts influenced by the chloro and methoxy substituents.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~9.0 - 10.5N-H (amide)~165C=O (amide)
~7.0 - 7.8Ar-H (2-chlorobenzoyl)~160C-OCH₃ (aniline ring)
~6.7 - 7.4Ar-H (3-methoxyphenyl)~110 - 140Ar-C
~3.8-OCH₃~55-OCH₃

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. chemicalbook.comnist.gov

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode
~3300N-H stretch (amide)
~3050Aromatic C-H stretch
~1650C=O stretch (Amide I)
~1540N-H bend (Amide II)
~1250C-O stretch (aryl ether)
~750C-Cl stretch

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. niscpr.res.in The predicted monoisotopic mass for C₁₄H₁₂ClNO₂ is 261.0556 Da. The mass spectrum would show a characteristic isotopic pattern for the [M+H]⁺ ion (at m/z 262) and the [M+H+2]⁺ ion due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the cleavage of the amide bond, leading to benzoyl and anilide-type fragment ions. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. researchgate.net

While the specific crystal structure for this compound is not publicly available, data from the closely related analogue, 2-Chloro-N-(4-methoxyphenyl)benzamide, provides significant insight into the expected structural features. nih.govamanote.com In this analogue, the chloro-substituted benzene (B151609) ring and the methoxy-substituted benzene ring are nearly perpendicular to each other, with a dihedral angle of 79.20°. nih.gov The amide unit (-CONH-) is not coplanar with either ring.

Crystallographic Data for Analogue: 2-Chloro-N-(4-methoxyphenyl)benzamide nih.gov
Parameter Value
Chemical FormulaC₁₄H₁₂ClNO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.1819 (10)
b (Å)5.0823 (4)
c (Å)18.4477 (14)
β (°)99.563 (3)
Volume (ų)1218.72 (16)
Key Intermolecular InteractionN-H···O Hydrogen Bond

Structure Activity Relationship Sar Studies of 2 Chloro N 3 Methoxy Phenyl Benzamide Analogues

Systematic Structural Modifications and Design Rationales

The core principle behind SAR studies of benzamide (B126) analogues is to systematically alter specific substituents to probe their interaction with biological targets. The design rationale for creating libraries of compounds based on the 2-Chloro-N-(3-methoxy-phenyl)-benzamide scaffold is to explore the electronic, steric, and hydrophobic requirements for optimal activity.

Key modifications typically include:

Ring A (2-chlorobenzoyl ring): Altering the position and nature of the halogen substituent or introducing other groups to understand their influence on binding and molecular conformation.

Ring B (N-phenyl ring): Introducing a variety of substituents at the ortho, meta, and para positions to map the binding pocket of the target protein. The nature of these substituents can range from simple alkyl and alkoxy groups to more complex moieties like piperazine rings. mdpi.comresearchgate.net

Amide Linker: While less commonly modified, changes to the amide bond, such as N-alkylation or replacement with bioisosteres, can impact the molecule's stability and hydrogen-bonding capabilities.

For instance, in the synthesis of related 2-phenoxybenzamides, various anilino derivatives were coupled with substituted benzoic acids to explore how changes in Ring B impact antiplasmodial activity. mdpi.comresearchgate.net This systematic approach allows researchers to build a comprehensive map of the structural requirements for biological efficacy.

Influence of Halogenation on Biological Activity

The presence and nature of halogen substituents can profoundly impact a molecule's biological activity. Halogens influence factors such as lipophilicity, metabolic stability, and binding interactions. researchgate.net For the this compound scaffold, the chlorine atom on Ring A is a critical feature.

Studies on other halogenated aromatic compounds have revealed several key principles:

Lipophilicity and Permeability: Halogenation generally increases a compound's lipophilicity, which can enhance its ability to cross biological membranes. The effect often increases with the size of the halogen, in the order F < Cl < Br < I.

Binding Interactions: Halogen atoms can participate in specific interactions with protein targets, including halogen bonding, which is a favorable non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life.

In studies of other bioactive compounds, replacing a hydrogen atom with a halogen often leads to a significant change in activity. For example, in a series of benzoylthioureido derivatives, a 3-chloro substitution was associated with the best activity against certain carbonic anhydrase isoforms, while a 4-bromo substitution also conferred significant potency. tandfonline.com This highlights that both the type of halogen and its position are crucial determinants of biological effect. Therefore, modifying the 2-chloro group on the benzamide ring—by moving it to the 3- or 4-position, or replacing it with bromine or fluorine—would be a logical step in optimizing the lead compound.

Role of Methoxy (B1213986) Group Position and Derivatives

The methoxy group is a prevalent feature in many drug molecules, valued for its ability to influence ligand-target binding, physicochemical properties, and pharmacokinetic (ADME) parameters. nih.govresearchgate.net In this compound, the methoxy group is positioned at the meta position of the N-phenyl ring.

The role of the methoxy group can be multifaceted:

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming a key interaction within a protein's binding site.

Conformational Control: As a relatively small, planar group, it can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.

Metabolic Properties: The methoxy group can be a site of metabolism (O-demethylation). Its presence and position can thus modulate the metabolic stability and clearance of the compound. Replacing the methoxy group with a hydroxyl group, for example, can lead to a complete loss of biological activity in some series, indicating the importance of the methyl cap for preventing unwanted interactions or metabolism. drugdesign.org

The position of the methoxy group is critical. Moving it from the meta position to the ortho or para position would alter the molecule's electronic distribution and three-dimensional shape, likely leading to a significant change in activity. Studies on curcumin analogues, for instance, have shown that the substitution pattern on the phenyl rings, including the position of methoxy groups, plays a vital role in their anti-inflammatory effects. nih.gov Similarly, in a series of benzoxazole derivatives, a methoxy group at the fourth position of a phenyl group led to excellent antimicrobial activity. researchgate.net

Impact of N-Phenyl Substitutions on Compound Potency and Selectivity

Modifications to the N-phenyl ring (Ring B) often yield the most significant insights in SAR studies of benzamide analogues. The substituents on this ring interact directly with the target protein, and their size, position, and electronic nature can dramatically affect potency and selectivity.

In a study of N-phenylbenzamide derivatives as antiviral agents, substitutions on the N-phenyl ring were critical for activity. Specifically, an analogue with a 4-bromophenyl group (Ring B) was identified as a promising lead compound against Enterovirus 71. nih.gov This demonstrates that halogenation on the N-phenyl ring can also be a beneficial strategy.

Research on 2-phenoxybenzamides with antiplasmodial activity revealed that the substitution pattern on the anilino (N-phenyl) part was a strong determinant of both activity and cytotoxicity. mdpi.comresearchgate.net Key findings from that study, which can be extrapolated to the current scaffold, are summarized below:

Ring B (N-Phenyl) PositionSubstituentRelative ActivityReference
para-piperazine-N-BocHighest mdpi.com
meta-piperazine-N-BocModerate mdpi.com
para-NH2Low mdpi.com
meta-NH2Low mdpi.com

This data clearly indicates a preference for bulky, non-polar substituents at the para-position of the N-phenyl ring. A para-substituted analogue showed significantly higher activity than its meta-substituted counterpart, suggesting a specific spatial requirement in the target's binding pocket. mdpi.com

Stereochemical Considerations in SAR

Stereochemistry and conformational analysis are fundamental to understanding how a molecule interacts with a chiral biological target. lumenlearning.com Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. byjus.comlibretexts.org

While this compound itself is achiral, the introduction of substituents can create stereocenters or restrict rotation, leading to different stereoisomers with potentially different biological activities.

Conformational Restriction: Bulky substituents, particularly at the ortho positions of either ring, can restrict rotation around the amide bond or the aryl-amide bonds. This can lock the molecule into a specific conformation, which may be more or less active.

Dihedral Angle: The planarity or twist between the two rings is crucial. Theoretical and experimental studies on related molecules like phenylbenzoates show that while the molecules can be flexible in solution, they often adopt a specific, extended conformation in a bound state. scispace.com The substituents on both rings influence this preferred conformation.

Therefore, even in the absence of a chiral center, understanding the molecule's preferred 3D structure and how modifications affect that structure is a critical aspect of its SAR.

In Vitro Biological Target Interaction and Mechanistic Investigations of 2 Chloro N 3 Methoxy Phenyl Benzamide

Enzyme Inhibition Profiles

A thorough search of scientific databases and literature yielded no studies reporting the inhibitory activity of 2-Chloro-N-(3-methoxy-phenyl)-benzamide against any isoforms of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).

There is currently no available data on the in vitro inhibitory effects of this compound on the glycosidase enzymes α-glucosidase or α-amylase.

Investigations into the kinase inhibition profile of this compound have not been reported in the accessible scientific literature. Specifically, there are no findings on its activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), or kinases related to the PI3K/AKT/mTOR signaling pathway.

No published research was found that evaluates the potential of this compound to inhibit carbonic anhydrase enzymes.

Receptor Binding and Modulation

A review of the literature did not reveal any studies that have characterized the binding affinity or modulatory effects of this compound on any dopamine (B1211576) receptor subtypes, including the D3 receptor.

PD-L1 Inhibition Assays

The benzamide (B126) scaffold is a recognized structural motif in the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway, a critical immune checkpoint in oncology. Research into novel benzamide derivatives has demonstrated their potential to disrupt the PD-1/PD-L1 interaction. researchgate.net Mechanistically, these compounds are designed to fit into a hydrophobic cavity on the dimeric structure of PD-L1. Molecular docking studies suggest that the amide group, a key feature of this compound, can form a crucial hydrogen bond with the key residue Ala121 on the A chain of the PD-L1 dimer. researchgate.net This interaction contributes to the stable binding of the benzamide derivative within the protein's hydrophobic pocket, thereby inhibiting its interaction with the PD-1 receptor. researchgate.net While direct experimental data for this compound is not specified in the reviewed literature, the activity of other benzamide derivatives establishes a clear precedent for this class of compounds as potential PD-L1 inhibitors. researchgate.net

Retinoic Acid Receptor Modulation (e.g., RXR-alpha, PPAR gamma)

The chloro-benzamide chemical structure is implicated in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear hormone receptors pivotal in regulating lipid and glucose metabolism, as well as inflammation. nih.gov A structurally related compound, 2-chloro-5-nitro-N-phenylbenzamide (known as GW9662), is widely utilized in research as a PPAR-γ antagonist. nih.gov This demonstrates that the chloro-benzamide framework can facilitate interaction with the ligand-binding domain of PPAR-γ. PPARs function as ligand-activated transcription factors, and antagonism can influence the expression of target genes. nih.govacs.org The activity of GW9662 and other chloro-nitro-arene covalent inverse-agonists of PPARγ suggests that this compound may possess the potential to modulate PPAR-γ activity, although its specific agonist or antagonist profile has not been detailed in the available literature. nih.govacs.org

Antimicrobial Efficacy in Non-Clinical Models

Benzamide derivatives have been the subject of extensive investigation for their antimicrobial properties, showing a range of activities against various pathogenic microorganisms.

Antibacterial Activity Against Gram-Positive Strains

Novel compounds featuring a benzamide core have demonstrated potent antibacterial activity against a variety of drug-resistant Gram-positive bacteria. benthamdirect.com This includes significant efficacy against clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococcus species (VRE). benthamdirect.comnih.gov One of the mechanisms for this activity is the inhibition of the essential bacterial cell division protein FtsZ. nih.govmdpi.com Benzamide-based inhibitors are a promising class that targets a specific interdomain cleft in S. aureus FtsZ, leading to superior bactericidal potency against a broad range of clinical isolates, including those resistant to standard-of-care antibiotics like vancomycin and linezolid. nih.gov

Table 1: Representative Antibacterial Activity of Benzamide Derivatives Against Gram-Positive Bacteria

Compound Class Target Organism Activity Metric Result
Sulfonamidobenzamides Methicillin-resistant Staphylococcus aureus (MRSA) MIC 4-16 µg/mL
Sulfonamidobenzamides Vancomycin-resistant Enterococcus faecium (VRE) MIC 4-16 µg/mL
N-(2-chlorophenyl)-2-hydroxybenzamide Derivatives Gram-positive bacteria MIC 2.5–5.0 mg/mL

Data is representative of the compound class and not specific to this compound. MIC = Minimum Inhibitory Concentration.

Antibacterial Activity Against Gram-Negative Strains

The efficacy of benzamide derivatives against Gram-negative bacteria appears to be more variable. The complex outer membrane of Gram-negative pathogens often poses a significant permeability barrier to many classes of chemical compounds. For instance, studies on N-(2-chlorophenyl)-2-hydroxybenzamide derivatives showed good activity against Gram-positive strains but reported no inhibition against Gram-negative bacteria. nih.gov However, other research has identified different scaffolds, such as 2-benzylidene-3-oxobutanamide derivatives, that exhibit activity against multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii. nih.gov Furthermore, certain acetamide derivatives have been shown to work synergistically with conventional antibiotics against Klebsiella pneumoniae. nih.gov This suggests that while the core benzamide structure may require specific modifications to be effective against Gram-negative organisms, the broader class of related amides holds potential.

Antifungal Activity Assessment

Research into compounds structurally similar to this compound has revealed significant antifungal potential. Specifically, the synthetic amide 2-chloro-N-phenylacetamide has been evaluated against pathogenic fungi of the Aspergillus genus. rsc.org These studies have demonstrated that the compound exhibits antifungal activity against various strains of Aspergillus niger and Aspergillus flavus, which are responsible for opportunistic infections in immunocompromised individuals. rsc.org The probable mechanism of action involves interaction with ergosterol in the fungal plasma membrane, a well-established target for antifungal drugs. rsc.org The compound was found to inhibit fungal growth and, at higher concentrations, to be fungicidal.

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

Target Organism Activity Metric Concentration Range
Aspergillus niger strains MIC 32-256 µg/mL
Aspergillus niger strains MFC 64-1024 µg/mL
Aspergillus flavus strains MIC 16-256 µg/mL
Aspergillus flavus strains MFC 32-512 µg/mL

Data is for the structurally related compound 2-chloro-N-phenylacetamide. MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration.

Selective Inhibition of Virulence Factors (e.g., Streptokinase expression)

Beyond direct antimicrobial killing, an emerging therapeutic strategy is to target bacterial virulence factors, thereby disarming the pathogen without exerting strong selective pressure for resistance. While information on the specific inhibition of streptokinase by this compound is not available, related benzamide compounds have been shown to inhibit other key virulence mechanisms. A prominent example is the inhibition of Sortase A (SrtA), a transpeptidase in Gram-positive bacteria that anchors surface virulence proteins to the cell wall. nih.gov As SrtA is essential for the establishment of various bacterial infections, its inhibition is a promising anti-virulence approach. Certain benzamide derivatives have been identified as inhibitors of SrtA. nih.gov Additionally, various benzamide-containing structures have demonstrated the ability to inhibit the formation of bacterial biofilms, which are critical for chronic infections and antibiotic resistance. researchgate.netbenthamdirect.comnih.gov This anti-biofilm activity represents another important anti-virulence mechanism associated with this class of compounds. nih.gov

Cellular Mechanisms in Non-Human Cell Lines

The following sections detail the observed effects of various N-substituted benzamide compounds on cancer cell lines in vitro, offering insights into the potential mechanisms of this compound.

Anti-proliferative Activity in Cancer Cell Lines (in vitro)

N-substituted benzamide derivatives have demonstrated significant anti-proliferative activity across a range of cancer cell lines. For instance, a series of 3-(6-aminopyridin-3-yl) benzamide derivatives showed potent activity against several cancer cell lines, with one compound exhibiting an IC50 value of 0.04 ± 0.01 μM in A549 lung cancer cells nih.gov. Similarly, novel benzamide analogues have been synthesized and evaluated for their anti-proliferative effects against HepG2 liver cancer cells, with one promising compound showing an IC50 value of 2.8 μM nih.gov. The anti-proliferative potential of benzamides is often linked to their ability to interfere with key cellular processes such as cell cycle progression and survival pathways.

Anti-proliferative Activity of Structurally Related Benzamide Derivatives

Compound ClassCell LineIC50 ValueReference
3-(6-aminopyridin-3-yl) benzamide derivativeA549 (Lung Cancer)0.04 ± 0.01 μM nih.gov
Benzamide analogueHepG2 (Liver Cancer)2.8 μM nih.gov

Cell Cycle Modulation Studies (in vitro)

A common mechanism underlying the anti-proliferative effects of benzamide derivatives is the induction of cell cycle arrest. Studies on N-substituted benzamides have shown that these compounds can arrest cells in the G2/M phase of the cell cycle nih.gov. This G2/M block has been observed to be independent of p53 status in some cases, occurring in both p53-proficient and p53-deficient cell lines nih.gov. For example, declopramide, an N-substituted benzamide, was found to induce a distinct G2/M cell cycle block in both murine 70Z/3 pre-B cells and human HL60 promyelocytic leukemia cells nih.gov.

In other instances, benzamide derivatives have been shown to induce G2/M phase arrest through the inhibition of specific cell cycle regulators. One study on 3-(6-aminopyridin-3-yl) benzamide derivatives found that the lead compound induced G2/M arrest by inhibiting the transcription of Aurora kinase B (AURKB) nih.gov. Furthermore, a tetrahydroindazolone-substituted benzamide compound, W-H4, was reported to cause G0/G1 cell cycle arrest in acute myeloid leukemia (AML) cells iiarjournals.org.

Cell Cycle Modulation by Structurally Related Benzamide Derivatives

Compound/ClassCell Line(s)Phase of Cell Cycle ArrestAssociated MechanismReference
Declopramide (N-substituted benzamide)70Z/3 (murine pre-B), HL60 (human promyelocytic leukemia)G2/Mp53-independent nih.gov
3-(6-aminopyridin-3-yl) benzamide derivativeA549 (Lung Cancer)G2/MAURKB transcription inhibition nih.gov
W-H4 (Tetrahydroindazolone-substituted benzamide)HL60, KG-1a (Acute Myeloid Leukemia)G0/G1Not specified iiarjournals.org

Apoptosis Induction Pathways (in vitro)

In addition to cell cycle arrest, N-substituted benzamides are known to induce apoptosis in cancer cells. The apoptotic pathway activated can be either intrinsic (mitochondrial) or extrinsic, and may or may not be dependent on the tumor suppressor protein p53.

Research on the N-substituted benzamide, declopramide, has shown that it induces apoptosis via the mitochondrial pathway. This is characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9 nih.gov. This process was found to be inhibitable by the overexpression of the anti-apoptotic protein Bcl-2 nih.gov. Interestingly, while p53 was upregulated in 70Z/3 cells treated with declopramide, apoptosis was also induced in the p53-deficient HL60 cell line, indicating a p53-independent mechanism of apoptosis induction nih.gov.

Conversely, some benzamide derivatives have been shown to induce apoptosis through a p53-dependent pathway. For example, a 3-(6-aminopyridin-3-yl) benzamide derivative was found to trigger cell apoptosis via the p53 signaling pathway nih.gov. Another study on a novel benzamide analogue reported that it induced apoptosis in HepG2 cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, alongside an increase in cleaved-caspase 3 and cleaved-PARP nih.gov.

Inflammasome Pathway Modulation (e.g., NLRP3)

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases rjpbr.comresearchgate.net. While there is no direct evidence of this compound modulating the NLRP3 inflammasome, the benzamide scaffold is present in some known inhibitors of this pathway. This suggests that compounds with this structural motif have the potential to interact with components of the inflammasome pathway. Further research is needed to investigate whether this compound or its derivatives possess any NLRP3 inflammasome modulatory activity.

Biochemical Pathways Affected by Compound Interaction

The interaction of small molecules with specific biochemical pathways is a key determinant of their biological activity. The following section explores the potential for this compound to interfere with a critical metabolic pathway.

Disruption of Folic Acid Synthesis Pathways

Folic acid is essential for the synthesis of nucleotides and amino acids, and its metabolic pathway is a well-established target for antimicrobial and anticancer drugs microbenotes.comslideshare.netnih.gov. The primary inhibitors of this pathway are sulfonamides and trimethoprim, which act on dihydropteroate synthase and dihydrofolate reductase, respectively microbenotes.commhmedical.com. A thorough review of the literature reveals no direct evidence or studies suggesting that this compound or structurally similar benzamide derivatives disrupt folic acid synthesis pathways. The mechanism of action for this class of compounds appears to be primarily centered on the modulation of cell cycle and apoptotic pathways, as detailed in the preceding sections.

Computational and Theoretical Studies of 2 Chloro N 3 Methoxy Phenyl Benzamide

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is instrumental in predicting the binding mode of a ligand (in this case, a benzamide (B126) derivative) to the active site of a target protein.

For benzamide derivatives, molecular docking studies have revealed various types of interactions that contribute to the stability of the ligand-protein complex. These interactions are crucial for the compound's inhibitory activity. Key interactions observed for analogous compounds include:

Hydrogen Bonds: The amide group of the benzamide scaffold is a common participant in hydrogen bonding with amino acid residues in the protein's active site. For instance, the carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl rings of the benzamide structure often engage in hydrophobic interactions with nonpolar residues of the target protein. The chloro and methoxy (B1213986) substituents on the phenyl rings can further influence these interactions.

Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein, contributing to binding affinity.

Halogen Bonds: The chlorine atom in 2-Chloro-N-(3-methoxy-phenyl)-benzamide could potentially form halogen bonds with electron-rich atoms in the protein's binding site.

Interaction TypePotential Interacting Groups on this compound
Hydrogen Bond DonorAmide N-H
Hydrogen Bond AcceptorAmide C=O, Methoxy Oxygen
Hydrophobic InteractionsPhenyl Rings
Pi-Pi StackingPhenyl Rings
Halogen BondingChlorine Atom

The binding sites of proteins targeted by benzamide derivatives are often well-defined pockets with a combination of hydrophobic and polar regions to accommodate the different moieties of the ligand. For example, studies on benzamide inhibitors targeting enzymes like histone deacetylases (HDACs) and tubulin have characterized their binding sites in detail. acs.orgacs.org The benzamide core typically occupies a central cavity, with its substituents extending into sub-pockets, allowing for specificity and enhanced binding. The characterization of these binding sites is essential for understanding the structure-activity relationships of a series of compounds and for designing more potent and selective inhibitors.

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy, and the optimal binding pose of the ligand. Lower binding energy values typically indicate a more stable ligand-protein complex. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives studied as antidiabetic agents, docking simulations were used to correlate the predicted binding affinities with their in vitro inhibitory activities against α-glucosidase. nih.gov Such studies are invaluable for prioritizing compounds for synthesis and biological testing. The predicted pose reveals the specific orientation of the ligand within the binding site, providing a visual model of the key interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the conformational changes and dynamics of a system over time. For ligand-protein complexes, MD simulations can assess the stability of the docked pose and provide insights into the flexibility of both the ligand and the protein.

Understanding the conformational dynamics of this compound in solution is crucial as it can influence its ability to adopt a bioactive conformation required for binding to a target. Studies on flexible benzamide analogues have shown that they can exist in various conformations in solution. nih.gov MD simulations can explore the conformational landscape of the molecule, identifying low-energy and predominant conformations that are likely to be relevant for biological activity.

Once a ligand is docked into a protein's binding site, MD simulations can be performed on the complex to evaluate its stability. A key metric used to assess stability is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the simulation time. A stable complex will typically show a low and converging RMSD value, indicating that the ligand remains bound in a consistent pose. For instance, MD simulations performed on benzimidazole derivatives complexed with their target proteins showed that stable complexes were maintained throughout the simulation, with RMSD values fluctuating within an acceptable range. nih.gov

Simulation ParameterInformation GainedTypical Observations for Stable Benzamide-Protein Complexes
Root-Mean-Square Deviation (RMSD)Stability of the ligand's binding pose and protein structure.Low and stable RMSD values for the ligand and protein backbone over time.
Root-Mean-Square Fluctuation (RMSF)Flexibility of individual amino acid residues.Lower fluctuations for residues in the binding site that interact with the ligand.
Hydrogen Bond AnalysisPersistence of hydrogen bonds over time.Key hydrogen bonds identified in docking are maintained for a significant portion of the simulation.

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the geometric, electronic, and spectroscopic properties of molecules. These computational methods allow for the investigation of molecular characteristics that may be difficult or time-consuming to determine experimentally. For a molecule such as this compound, these calculations can provide profound insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to the study of benzamide and its derivatives to understand their electronic properties and reactivity.

The electronic structure of this compound is governed by the interplay of its constituent functional groups: the 2-chlorobenzoyl group and the 3-methoxyphenyl group, linked by an amide bridge. The chlorine atom on the benzoyl ring acts as an electron-withdrawing group through induction, while the methoxy group on the aniline (B41778) ring is an electron-donating group through resonance.

DFT calculations can be used to determine key parameters that describe the electronic structure and reactivity of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenyl ring, while the LUMO is likely to be centered on the electron-deficient 2-chlorobenzoyl ring. This separation of frontier orbitals suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation.

DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within the molecule. In the MEP map of this compound, the electronegative oxygen and chlorine atoms would be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the amide proton (N-H) would be a region of positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These values are representative and based on typical results for similar benzanilide structures from DFT calculations (e.g., using the B3LYP functional with a 6-311G basis set). Actual values would require a specific calculation to be performed.

ParameterIllustrative ValueDescription
HOMO Energy-6.2 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.7 eVIndicator of chemical stability and reactivity
Dipole Moment~3.5 DebyeMeasure of the overall polarity of the molecule

Computational methods, particularly DFT, are also powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of quantum chemistry. By calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field, the chemical shifts (¹H and ¹³C) for this compound can be estimated. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated chemical shifts (in ppm) relative to TMS. The exact values can vary depending on the solvent and the specific computational method used.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide N-H8.5 - 9.5N/A
Methoxy -OCH₃~3.8~55
Aromatic Protons6.8 - 7.8110 - 160
Carbonyl C=ON/A~165

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, C-O stretches of the methoxy group, and various C-H and C=C stretching and bending modes of the aromatic rings. Comparing the calculated vibrational spectrum with an experimental one can provide strong evidence for the molecule's structure.

Table 3: Predicted Key Vibrational Frequencies for this compound Note: These are unscaled vibrational frequencies (in cm⁻¹). Calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=O Stretch (Amide I)1660 - 1690Strong
N-H Bend (Amide II)1520 - 1560Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O-C Asymmetric Stretch1200 - 1280Strong
C-Cl Stretch700 - 780Strong

Pharmacophore Modeling and Virtual Screening

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. walshmedicalmedia.com Pharmacophore modeling and virtual screening are computational techniques used to identify and optimize new drug candidates.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a molecule like this compound, a pharmacophore model can be constructed based on its structural features. Studies on various benzamide analogues have identified common pharmacophoric features. nih.govtandfonline.com

Key Pharmacophoric Features of this compound:

Hydrogen Bond Donor: The amide (N-H) group.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) and the methoxy oxygen (-OCH₃).

Aromatic Rings: The 2-chlorophenyl ring and the 3-methoxyphenyl ring, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Feature: The chlorine atom can contribute to hydrophobic interactions.

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries. This process involves searching for other molecules in a database that match the defined pharmacophoric features. Hits from the virtual screen can then be prioritized for experimental testing, significantly accelerating the process of discovering new lead compounds. For instance, pharmacophore models of benzamide derivatives have been successfully used to identify inhibitors of targets like the bacterial cell division protein FtsZ. nih.gov

Table 4: Potential Pharmacophoric Features of this compound

FeatureMolecular GroupPotential Interaction
Hydrogen Bond Donor (HBD)Amide N-HForms hydrogen bonds with acceptor groups on a target protein.
Hydrogen Bond Acceptor (HBA)Carbonyl C=OForms hydrogen bonds with donor groups on a target protein.
Hydrogen Bond Acceptor (HBA)Methoxy -O-Can act as a secondary hydrogen bond acceptor.
Aromatic Ring (AR1)2-ChlorophenylCan participate in π-π stacking or hydrophobic interactions.
Aromatic Ring (AR2)3-MethoxyphenylCan participate in π-π stacking or hydrophobic interactions.
Hydrophobic Feature (HY)Chlorine atomContributes to van der Waals and hydrophobic interactions.

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule and the energy barriers for interconversion between them.

The key sources of flexibility in this molecule are the rotations around the single bonds of the amide linkage: the bond between the 2-chlorophenyl ring and the carbonyl carbon, and the bond between the amide nitrogen and the 3-methoxyphenyl ring.

Table 5: Expected Dihedral Angles in the Conformation of this compound Note: These values are estimations based on crystal structures of analogous compounds.

Dihedral AngleDescriptionExpected Value (°)
τ₁ (Cring-C-N-Cring)Defines the twist between the two aromatic rings40 - 80
τ₂ (C=C-C=O)Twist of the 2-chlorophenyl ring relative to the amide plane45 - 65
τ₃ (C-N-C=C)Twist of the 3-methoxyphenyl ring relative to the amide plane20 - 40

Hydrogen bonding plays a critical role in determining the conformation of the molecule and its interactions with its environment. Both intramolecular and intermolecular hydrogen bonds are possible for this compound.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amide proton (N-H) as the donor and the oxygen of the meta-methoxy group as the acceptor. However, this would require the molecule to adopt a specific conformation that brings these two groups into proximity, which may be energetically unfavorable. A more likely, albeit weak, intramolecular interaction could occur between the N-H and the ortho-chlorine atom, though chlorine is a weak hydrogen bond acceptor.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, the most significant hydrogen bond is expected to be intermolecular. The amide N-H of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction is a classic feature in the crystal structures of secondary amides and typically leads to the formation of chains or ribbons of molecules. nih.govnih.gov

Aromatic π-π stacking is a non-covalent interaction that occurs between the electron clouds of aromatic rings. These interactions are important in molecular recognition, and in stabilizing the conformations of molecules and their packing in crystals.

Intramolecular π-π Stacking: Due to the expected twist between the two phenyl rings, a significant intramolecular face-to-face π-π stacking interaction is unlikely. However, depending on the exact conformation, weaker edge-to-face or offset-stacked interactions might be possible.

Intermolecular π-π Stacking: In the solid state, intermolecular π-π stacking interactions are highly probable. The twisted arrangement of the molecules can facilitate favorable packing where the aromatic rings of adjacent molecules can interact. This, in conjunction with the intermolecular hydrogen bonding network, would be a major stabilizing force in the crystal lattice. Analysis of related structures shows that C-H···π contacts are also common, further contributing to the stability of the crystal packing. nih.gov

Future Research Directions and Translational Perspectives of 2 Chloro N 3 Methoxy Phenyl Benzamide

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-Chloro-N-(3-methoxy-phenyl)-benzamide, possesses structural features that suggest a wide range of potential applications in chemical biology and drug discovery. The following sections outline promising future research directions and translational perspectives for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-N-(3-methoxy-phenyl)-benzamide, and how can coupling reagents improve yield?

  • Methodological Answer : The compound can be synthesized via amide bond formation between 3-methoxyaniline and 2-chlorobenzoyl chloride. Using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) under inert conditions (e.g., dry CH₂Cl₂) enhances reaction efficiency by activating the carboxyl group and reducing racemization. Reaction temperatures should be maintained at -50°C to minimize side reactions .

Q. How can spectroscopic techniques (NMR, UV-Vis) be employed to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). The amide proton (N–H) typically appears as a broad singlet at δ ~8–10 ppm.
  • UV-Vis : Monitor π→π* transitions of the aromatic rings (λmax ~250–300 nm) and n→π* transitions of the amide group (λmax ~210 nm) for purity assessment .

Q. What crystallographic software is recommended for determining the crystal structure of benzamide derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For high-resolution data, integrate SHELX with graphical interfaces like ORTEP-3 to visualize hydrogen bonding (e.g., N–H···O) and intermolecular interactions. Cell parameters (a, b, c) and space group determination (e.g., monoclinic P2₁/c) require careful analysis of diffraction data .

Advanced Research Questions

Q. How do substituent positions on the benzamide ring influence intermolecular interactions and crystal packing?

  • Methodological Answer : Meta-substituted groups (e.g., 3-methoxy) induce steric and electronic effects, altering dihedral angles between aromatic rings. For example, in 2-chloro-N-(3-methylphenyl)benzamide, the dihedral angle between benzoyl and anilino rings is 7.7°, promoting C(4) hydrogen-bonded chains along the b-axis. Halogen bonding (Cl···O, ~3.18 Å) further stabilizes the lattice .

Q. What strategies resolve contradictions in crystallographic data for benzamide derivatives with similar substituents?

  • Methodological Answer :

  • Data Validation : Cross-check R-factors (e.g., R < 0.05) and residual electron density maps.
  • Comparative Analysis : Compare with analogs like 2-chloro-N-(2,3-dimethylphenyl)benzamide, where methyl groups increase torsional strain, reducing planarity.
  • Software Cross-Verification : Use multiple refinement tools (SHELXL, Olex2) to confirm hydrogen-bonding networks .

Q. How can structure-activity relationship (SAR) studies guide the design of benzamide derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Pharmacophore Mapping : The 2-chloro group enhances lipophilicity, while the 3-methoxy group modulates electronic effects for target binding (e.g., enzyme inhibition).
  • Biological Assays : Test analogs against bacterial PPTase enzymes (critical for proliferation) to identify dual-target inhibitors. Replace chloro with nitro groups to study redox activity .

Q. What biochemical pathways are implicated in the antimicrobial activity of halogenated benzamides?

  • Methodological Answer : Chlorinated benzamides disrupt bacterial PPTase enzymes, blocking acyl carrier protein (ACP) modification. This inhibits fatty acid biosynthesis and cell wall formation. Pathway analysis via metabolomics (LC-MS) can quantify intermediates like malonyl-CoA accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.